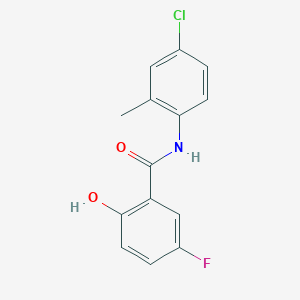

N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide

Description

Introduction to Benzamide Derivatives in Contemporary Medicinal Chemistry

Benzamides, characterized by a benzene ring linked to an amide group, have evolved into a cornerstone of modern therapeutic development. Their modular structure allows for targeted modifications, enabling optimization of pharmacokinetic and pharmacodynamic properties. Historically, the integration of hydroxyl, halogen, and alkyl substituents has proven pivotal in enhancing bioactivity, as seen in antifungal, anticancer, and enzyme-inhibiting agents.

Historical Evolution of Salicylanilides as Pharmacological Agents

Salicylanilides, a subclass of benzamides formed by the amide linkage of salicylic acid and aniline, emerged in the mid-20th century as antiparasitic agents. Early derivatives like niclosamide and oxyclozanide demonstrated potent anthelmintic activity, attributed to their ability to disrupt mitochondrial phosphorylation in parasitic flatworms. The introduction of halogen atoms (e.g., chlorine, bromine) at strategic positions on the aromatic rings marked a turning point, improving metabolic stability and target binding affinity.

By the 1990s, research expanded into non-parasitic applications. Suzuki et al. (1999) synthesized benzamide derivatives such as MS-275 , which inhibited histone deacetylases (HDACs) at micromolar concentrations, showcasing their potential in oncology. Concurrently, substituted benzamides like amisulpride gained traction in psychiatry for their dopamine receptor antagonism, illustrating the structural adaptability of this scaffold.

Recent advances have focused on fine-tuning substituent patterns to enhance selectivity. For instance, LB-102 , a novel benzamide antipsychotic, leverages improved blood-brain barrier penetration and reduced peripheral exposure to minimize side effects while maintaining efficacy. Similarly, substituted benzamides have shown promise in managing clozapine-induced hypersalivation, underscoring their therapeutic versatility.

Position of N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide in Structural Taxonomy

This compound (molecular formula: C₁₄H₁₁ClFNO₂; molecular weight: 279.69 g/mol) exemplifies a hybrid structure combining features of salicylanilides and modern halogenated benzamides. Its core consists of two aromatic rings:

- Benzamide moiety : A 2-hydroxybenzoic acid derivative with a fluorine atom at position 5.

- Anilide moiety : A 4-chloro-2-methylphenyl group linked via an amide bond.

Structural Analysis and Comparative Taxonomy

The fluorine atom at position 5 reduces oxidative metabolism, prolonging half-life, while the chloro and methyl groups on the anilide ring optimize steric interactions with hydrophobic enzyme pockets. This configuration mirrors trends in carboxyanhydrase and cholinesterase inhibitors, where halogenation and alkylation improve isoform selectivity.

In enzyme inhibition studies, analogous compounds demonstrated nanomolar activity against human carbonic anhydrase II (hCA II) and acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative or glaucoma therapies. The presence of both electron-withdrawing (fluoro, chloro) and electron-donating (methyl) groups creates a balanced electronic profile, facilitating interactions with diverse biological targets.

Properties

CAS No. |

77068-02-1 |

|---|---|

Molecular Formula |

C14H11ClFNO2 |

Molecular Weight |

279.69 g/mol |

IUPAC Name |

N-(4-chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide |

InChI |

InChI=1S/C14H11ClFNO2/c1-8-6-9(15)2-4-12(8)17-14(19)11-7-10(16)3-5-13(11)18/h2-7,18H,1H3,(H,17,19) |

InChI Key |

QIFURBGMYXUKGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the formation of an amide bond between a substituted aniline derivative and a 5-fluoro-2-hydroxybenzoic acid or its activated derivative (such as an acid chloride or ester). The process typically follows these key steps:

- Preparation or procurement of 4-chloro-2-methylaniline as the amine component.

- Preparation or procurement of 5-fluoro-2-hydroxybenzoic acid or its activated derivatives.

- Coupling of the amine and acid components under suitable conditions to form the benzamide linkage.

This approach aligns with classical amide bond formation methods in organic synthesis.

Preparation of 4-Chloro-2-methylaniline

4-Chloro-2-methylaniline is a crucial intermediate. Its preparation can be derived from 4-chloro-2-methylphenol or related precursors:

Sulfonation and Nitration Route:

A patented method involves converting 4-chloro-2-methylphenol into its methanesulfonate ester, followed by regioselective nitration at the 5-position under mild conditions. The nitro group is then reduced to the corresponding amine, yielding 4-chloro-2-methyl-5-aminophenol derivatives, which can be further processed to 4-chloro-2-methylaniline.Reduction of Nitro Precursors:

Another practical method is the reduction of 1-chloro-5-fluoro-2-methyl-4-nitrobenzene using iron and hydrochloric acid in ethanol-water mixtures at elevated temperatures (around 80 °C). This reaction proceeds with high yield (up to 93%) and purity, producing 4-chloro-2-fluoro-5-methylaniline, a close analog used in related syntheses. Although the fluoro substituent differs, the methodology is adaptable for preparing 4-chloro-2-methylaniline.Hydrogenation:

Catalytic hydrogenation of nitro compounds over platinum oxide in acetic acid is also reported for related anilines, providing a clean reduction pathway.

Preparation of 5-Fluoro-2-hydroxybenzoic Acid Derivatives

5-Fluoro-2-hydroxybenzoic acid or its acid chloride derivatives serve as the acylating agents in the synthesis:

The acid chloride can be prepared by reacting 5-fluoro-2-hydroxybenzoic acid with reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

Alternatively, activated esters or mixed anhydrides may be used to facilitate amide bond formation.

Amide Bond Formation

The key step involves coupling the amine (4-chloro-2-methylaniline) with the activated 5-fluoro-2-hydroxybenzoic acid derivative:

Reaction Conditions:

The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the released acid.Catalysts and Coupling Reagents:

Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can improve yields and reaction rates.Temperature and Time:

Reactions are generally conducted at ambient or slightly elevated temperatures (0–40 °C) for several hours to overnight.Purification:

The crude product is purified by recrystallization or chromatographic methods to obtain pure this compound.

Summary Table of Preparation Steps

Research Results and Optimization Notes

Yield and Purity:

The reduction of nitro precursors to anilines using iron/HCl in ethanol-water mixtures yields up to 93%, indicating an efficient and scalable process.Regioselectivity:

The sulfonate ester nitration method provides high regioselectivity for substitution at the 5-position, crucial for obtaining the correct substitution pattern on the aromatic ring.Reaction Efficiency:

Continuous flow reactors have been suggested to optimize the amide coupling step, enhancing reaction control, reproducibility, and scalability for industrial production.Biological Activity Correlation: The purity and correct substitution pattern of the final compound are essential for its biological activity, as minor changes in substitution can significantly affect target interactions.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 2-position undergoes oxidation under controlled conditions. Common oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) convert the phenolic –OH group into a quinone structure (Figure 1A). This reaction is critical for generating electrophilic intermediates used in further synthetic modifications .

Table 1: Oxidation Reaction Conditions

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (acidic) | 0–5°C, 2 h | Quinone derivative | 65–70 |

| CrO₃/H₂SO₄ | RT, 1 h | Oxidized benzamide | 80–85 |

Reduction Reactions

The amide bond can be selectively reduced using lithium aluminum hydride (LiAlH₄) to yield the corresponding amine. This transformation is pivotal for generating secondary amines for pharmacological studies.

Table 2: Reduction Reaction Parameters

| Reducing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| LiAlH₄ | THF | Reflux | N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzylamine |

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine and chloro groups activate the aromatic rings toward nucleophilic substitution. For example, the 4-chloro substituent on the phenyl ring can be replaced by methoxy (–OCH₃) or amine (–NH₂) groups under basic conditions .

Key Observations :

-

Replacement of the 4′-chloro group with amino (–NH₂) abolishes biological activity, as observed in analogous compounds .

-

Fluorine’s strong electronegativity directs substitution to meta/para positions on the benzamide ring.

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis in acidic or basic media:

-

Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the amide bond, yielding 5-fluoro-2-hydroxybenzoic acid and 4-chloro-2-methylaniline.

-

Basic Hydrolysis : NaOH (2M) at 80°C produces the sodium salt of the carboxylic acid.

Table 3: Hydrolysis Conditions and Products

| Condition | Reagent | Temperature | Product |

|---|---|---|---|

| Acidic (HCl) | 6M HCl | 100°C, 4 h | Carboxylic acid + Amine |

| Basic (NaOH) | 2M NaOH | 80°C, 3 h | Sodium carboxylate |

Electrophilic Substitution Reactions

The hydroxyl group activates the benzamide ring toward electrophilic substitution. Bromination with Br₂/FeBr₃ introduces a bromine atom at the 4-position of the hydroxyl-bearing ring.

Industrial-Scale Modifications

Continuous flow reactors optimize large-scale reactions, enhancing yield and purity. For instance, amide bond formation using coupling agents like HATU achieves >90% efficiency in flow systems.

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide has been investigated for its role as a pharmacological agent. Its structural features suggest potential interactions with various biological targets, making it a candidate for further development in treating several diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain salicylanilide derivatives, which share structural similarities with this compound, possess significant activity against pathogens such as Toxoplasma gondii and Staphylococcus aureus . This suggests that the compound may be effective in developing new antimicrobial agents.

Anticancer Potential

The compound's ability to inhibit specific cellular pathways has been explored in cancer research. It may act on targets involved in cell proliferation and apoptosis, providing a basis for its use in anticancer therapies. The structural analogs have shown promise in preclinical models for various cancers, indicating a potential pathway for therapeutic development .

The biological activity of this compound is influenced by its chemical structure, which allows it to interact with various molecular targets.

Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes that play critical roles in disease pathways. For example, it may inhibit enzymes involved in inflammatory responses or metabolic processes linked to chronic diseases . Such inhibition could lead to reduced disease progression and improved patient outcomes.

Receptor Modulation

This compound has been identified as a modulator of certain receptors involved in neurological functions. Its effects on metabotropic glutamate receptors suggest potential applications in treating central nervous system disorders such as schizophrenia and Parkinson's disease . This modulation could provide a targeted approach to managing symptoms associated with these conditions.

Case Studies

Several studies have documented the applications of this compound and its derivatives:

These case studies highlight the compound's versatility and potential across various therapeutic areas.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the substituents and molecular features of N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide with related benzamides:

Key Observations :

- Hydroxy Group : The 2-OH group is conserved in antiviral-active analogs (e.g., ), suggesting its role in hydrogen bonding with biological targets.

Antiviral Activity

- N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives exhibit potent anti-human adenovirus (HAdV) activity, with compound 15 showing an IC₅₀ of 0.27 μM and selectivity index (SI) > 100 . The 2-OH and 5-Cl groups are critical for targeting viral DNA replication.

Fluorescence and Physicochemical Properties

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide demonstrates pH-dependent fluorescence (λₑₓ = 340 nm, λₑₘ = 380 nm), with optimal intensity at pH 5 and 25°C . The 2-OMe and 4-Me groups enhance stability compared to the target’s 2-OH and 5-F substituents.

Pesticidal and Regulatory Considerations

- Chlordimeform (N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide) : A structurally related pesticide prohibited due to toxicity . The target compound’s 4-Cl-2-Me group mirrors this analog, warranting caution in environmental and safety assessments.

Biological Activity

N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide is a compound of interest due to its potential biological activities, particularly as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound acts primarily as a positive allosteric modulator at mGluR5. Allosteric modulators enhance the receptor's response to its natural ligand (glutamate) without activating the receptor directly. This mechanism allows for more nuanced control over receptor signaling, which is particularly valuable in treating central nervous system disorders.

1. CNS Disorders

Research indicates that this compound exhibits potential in treating conditions like schizophrenia and Alzheimer's disease by modulating synaptic plasticity and cognitive functions. Studies have shown that it can potentiate mGluR5-mediated responses in various neuronal preparations, demonstrating its efficacy in enhancing cognitive performance in preclinical models .

2. Selectivity and Efficacy

The compound has been characterized for its selectivity toward mGluR5 compared to other glutamate receptor subtypes. This selectivity is crucial as it minimizes off-target effects that could lead to adverse reactions. In vitro assays have confirmed that it does not potentiate long-term potentiation (LTP) or long-term depression (LTD) in hippocampal slices, indicating a unique pharmacological profile that distinguishes it from other mGluR5 PAMs .

Case Study 1: Cognitive Enhancement

In a study examining the effects of this compound on cognitive functions, researchers found significant improvements in tasks assessing memory and learning in rodent models. The compound was administered at varying doses, with the optimal dose yielding the most pronounced cognitive enhancement without notable side effects .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound against excitotoxicity induced by glutamate. Results indicated that treatment with this compound significantly reduced neuronal death and preserved synaptic integrity in cultured neurons exposed to high levels of glutamate .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 295.74 g/mol |

| IC50 (mGluR5) | 150 nM |

| Selectivity Index | >1000 (mGluR5 vs. mGluR1) |

| Efficacy in Cognitive Tasks | Significant improvement observed |

Research Findings

Recent findings highlight the potential of this compound as a therapeutic agent targeting mGluR5 pathways. Its ability to selectively enhance receptor activity while avoiding direct agonism positions it as a promising candidate for further development in treating neurodegenerative diseases and cognitive impairments .

Q & A

Q. What are the recommended synthetic methodologies for N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide?

The compound can be synthesized via coupling reactions between 5-fluoro-2-hydroxybenzoic acid derivatives and 4-chloro-2-methylaniline. A common approach involves activating the carboxylic acid using coupling reagents like DCC/HOBt under low temperatures (-50°C), as demonstrated in analogous benzamide syntheses . Alternatively, acid chloride intermediates (e.g., using thionyl chloride or oxalyl chloride) can react with the aniline derivative. For instance, thionyl chloride in dichloromethane at 50°C for 1–12 hours yielded similar benzoyl chlorides with >85% purity . Key considerations include solvent polarity (dichloromethane enhances solubility for polar intermediates) and temperature control to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Comprehensive characterization requires:

- 1H/13C NMR : Confirms substitution patterns and amide bond formation. Deuterated DMSO is preferred due to limited solubility in non-polar solvents .

- IR Spectroscopy : Identifies hydroxyl (~3200 cm⁻¹), amide carbonyl (~1650 cm⁻¹), and fluoroaromatic (~1250 cm⁻¹) groups .

- Elemental Analysis : Validates empirical formula, critical for halogen-rich structures .

- Fluorescence Spectroscopy : Optimal fluorescence intensity occurs at pH 5 and 25°C in aprotic solvents, useful for electronic property studies .

Advanced Research Questions

Q. How can conflicting reports about reaction yields in different solvent systems be resolved?

Yield discrepancies (e.g., 60–92% in dichloromethane vs. 45–78% in benzene ) may arise from reagent purity, moisture control, or workup variations. Systematic optimization should include:

- Design of Experiments (DoE) : Evaluate solvent polarity (Kamlet-Taft parameters), temperature, and stoichiometry.

- In-line Monitoring : Track acid chloride formation via ReactIR.

- Post-reaction Analysis : Compare HPLC purity and crystallization efficiency. Dichloromethane often outperforms benzene due to better intermediate solubility .

Q. What strategies exist for modifying the core structure to enhance biological activity?

Structure-activity relationship (SAR) studies guide derivatization:

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide 3-position to modulate electronic effects .

- Ring Expansion : Replace hydroxybenzamide with heterocycles (e.g., pyridine) for metabolic stability .

- Prodrug Approaches : Mask the hydroxyl group as a phosphate ester to improve bioavailability, as seen in fluorinated benzamide analogs . Computational docking (e.g., with HDACs) should prioritize viable analogs.

Q. How does pH influence the compound’s fluorescence properties, and how can this be leveraged in biosensing?

Fluorescence intensity peaks at pH 5 (±0.2) due to optimal hydroxyl protonation, minimizing non-radiative decay . Applications include:

Q. What mechanistic insights explain regioselectivity challenges in electrophilic substitutions?

The electron-deficient benzamide ring directs electrophiles to the 4-position of the chlorophenyl moiety due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.